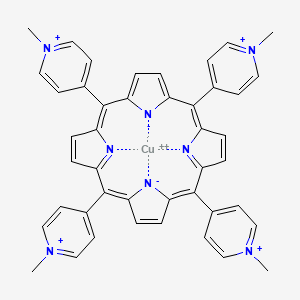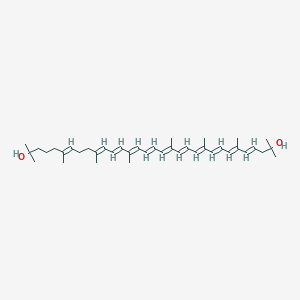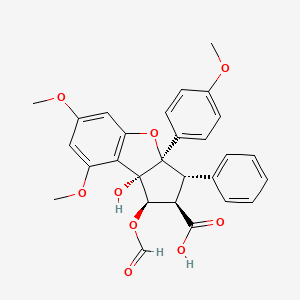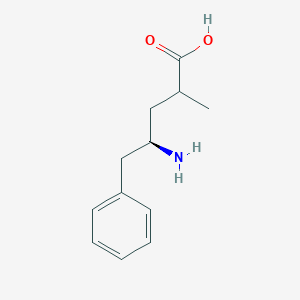
aurantiomide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
aurantiomide B is a natural product found in Penicillium aurantiogriseum with data available.
Scientific Research Applications
Antitumor and Antimicrobial Properties
Aurantiomide B, identified in marine-derived fungi like Penicillium aurantiogriseum, has demonstrated moderate cytotoxic activity against human tumor cells. It shows notable potency against HEPG2 cells, a human liver cancer cell line, with an IC50 value of 0.097 μmol/mL, suggesting its potential in antitumor applications (Song et al., 2012). Another study on the same compound from Penicillium aurantiogriseum found moderate cytotoxicities against several human cancer cell lines, further supporting its antitumor potential (Xin et al., 2007).
Anti-Neuroinflammatory Effects
Aurantiomide acetate, a related compound isolated from marine-derived Aspergillus sp., was found to have significant anti-neuroinflammatory effects. This compound inhibited the production of nitric oxide and prostaglandin E2 in microglial cells, suggesting its potential application in treating neuroinflammatory conditions (Yoon et al., 2014).
Alzheimer's Disease Treatment
Recent studies have highlighted the role of Aurantiamide in Alzheimer's disease treatment. It suppresses the activation of the NLRP3 inflammasome, a component associated with neuroinflammation, and improves cognitive function in mice models of Alzheimer's (Shen et al., 2023). Aurantiamide also promotes M2 polarization of microglial cells, which is beneficial for cognitive ability in Alzheimer's disease mice (Shen et al., 2022).
Antibacterial Activities
Aurantinins, derived from Bacillus subtilis fmb60 and related to Aurantiomide, have shown substantial antibacterial activity against multidrug-resistant bacteria like Staphylococcus aureus and Clostridium sporogenes. These compounds disrupt bacterial cell membranes, highlighting their potential as antibacterial agents (Yang et al., 2016).
properties
Molecular Formula |
C18H22N4O4 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-[(1R,4S)-1-hydroxy-1-(2-methylpropyl)-3,6-dioxo-2,4-dihydropyrazino[2,1-b]quinazolin-4-yl]propanamide |
InChI |
InChI=1S/C18H22N4O4/c1-10(2)9-18(26)17-20-12-6-4-3-5-11(12)16(25)22(17)13(15(24)21-18)7-8-14(19)23/h3-6,10,13,26H,7-9H2,1-2H3,(H2,19,23)(H,21,24)/t13-,18+/m0/s1 |
InChI Key |
VZHFOIYILDANRZ-SCLBCKFNSA-N |
Isomeric SMILES |
CC(C)C[C@]1(C2=NC3=CC=CC=C3C(=O)N2[C@H](C(=O)N1)CCC(=O)N)O |
Canonical SMILES |
CC(C)CC1(C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CCC(=O)N)O |
synonyms |
aurantiomide B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-2-piperazinyl]-N-prop-2-enylacetamide](/img/structure/B1255276.png)


![2-[(1r)-1-Carboxy-2-Naphthalen-1-Ylethyl]-1,3-Dioxo-2,3-Dihydro-1h-Isoindole-5-Carboxylic Acid](/img/structure/B1255282.png)
![N-(5-chloro-2-pyridinyl)-4H-thieno[3,2-c][1]benzopyran-2-carboxamide](/img/structure/B1255286.png)